molecular formula C21H22N2O5S2 B2888646 N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-32-3

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2888646
CAS No.: 1116017-32-3
M. Wt: 446.54
InChI Key: ZHNJOTWTVRBNKB-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
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Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-23(30(25,26)16-7-5-4-6-8-16)17-11-12-29-20(17)21(24)22-14-15-9-10-18(27-2)19(13-15)28-3/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJOTWTVRBNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, often referred to as a thiophene carboxamide derivative, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound exhibits structural features that are reminiscent of known anticancer agents, such as Combretastatin A-4 (CA-4), which has been studied for its ability to inhibit tubulin polymerization and disrupt cancer cell proliferation.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H24N2O5S2
  • Molecular Weight : 440.57 g/mol

The structure includes a thiophene ring, a sulfonamide moiety, and a dimethoxyphenyl group, contributing to its pharmacological profile.

Research indicates that thiophene carboxamide derivatives may act by mimicking the action of CA-4, specifically through interactions with tubulin. The binding of these compounds to the colchicine site on tubulin prevents microtubule assembly, thereby inhibiting cell division and promoting apoptosis in cancer cells.

Anticancer Studies

A significant study focused on the anticancer activity of thiophene carboxamide derivatives demonstrated that certain compounds exhibited potent cytotoxic effects against various cancer cell lines. Notably, compounds structurally similar to this compound showed promising results against Hep3B liver cancer cells.

CompoundIC50 (µM)Cell Line
2b5.46Hep3B
2e12.58Hep3B
CA-40.01Hep3B

The above table illustrates the IC50 values for selected compounds against the Hep3B cell line, indicating that some derivatives possess significant anticancer potential.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and tubulin. These studies reveal that the thiophene ring enhances the binding affinity due to its aromatic nature, which stabilizes interactions within the binding pocket.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound have not been extensively characterized; however, predictions based on similar compounds suggest favorable absorption and distribution characteristics. Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in vitro, further in vivo studies are necessary to fully understand their safety and efficacy.

Case Studies

One notable case study involved a series of synthesized thiophene derivatives evaluated for their anticancer properties. The study highlighted the synthesis and biological evaluation of several analogs with varying substituents on the phenyl and thiophene rings. Results indicated that modifications could significantly enhance biological activity:

  • Compound 1 : Exhibited moderate activity with an IC50 value of 20 µM.
  • Compound 2 : Showed enhanced activity with an IC50 value of 5 µM.

These findings underscore the importance of structural modifications in developing potent anticancer agents.

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